molecular formula C6H11NO3 B1598415 4-hydroxypiperidine-4-carboxylic Acid CAS No. 50289-06-0

4-hydroxypiperidine-4-carboxylic Acid

Cat. No.: B1598415
CAS No.: 50289-06-0
M. Wt: 145.16 g/mol
InChI Key: FKKPSFIMIQSISK-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the carboxyl group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-4-carboxylic acid is unique due to its specific functional groups and their positions on the piperidine ring.

Biological Activity

4-Hydroxypiperidine-4-carboxylic acid (HPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of HPCA, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C6H11NO3C_6H_{11}NO_3 and it has a molecular weight of approximately 145.16 g/mol. The presence of these functional groups allows HPCA to engage in various chemical reactions and biological interactions.

The biological activity of HPCA is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate various biological pathways, influencing cellular responses and potential therapeutic outcomes.

Antitumor Properties

Research indicates that derivatives of HPCA exhibit promising antitumor activity. For instance, pyrimidine derivatives containing the 4-hydroxypiperidine group have shown effectiveness against various cancer cell lines, suggesting that HPCA may serve as a valuable scaffold for developing new anticancer agents .

Antimicrobial Activity

HPCA has also been evaluated for its antimicrobial properties. It exhibits inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial therapies .

Neuroprotective Effects

Studies have suggested that HPCA may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems and modulation of neuroinflammation are areas of ongoing research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HPCA, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
This compoundC6H11NO3Antitumor and antimicrobial properties
1-Acetyl-4-hydroxypiperidine-4-carboxylic acidC8H13NO3Enhanced analgesic properties due to acetyl substitution
1-Acetylpiperidine-4-carboxylic acidC8H13NO2Explored for antimicrobial activity

This comparison highlights how variations in functional groups can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of HPCA and its derivatives:

  • Antitumor Activity : A study demonstrated that HPCA derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating significant cytotoxic effects .
  • Neuroprotective Studies : In vivo models have shown that HPCA can reduce neuroinflammation markers, suggesting its potential role in treating conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : Laboratory tests revealed that HPCA derivatives displayed activity against resistant bacterial strains, supporting their use in developing new antibiotics .

Properties

IUPAC Name

4-hydroxypiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(9)6(10)1-3-7-4-2-6/h7,10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKPSFIMIQSISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403285
Record name 4-hydroxypiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-06-0
Record name 4-hydroxypiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid (1.0 g, 4.25 mmol) in EtOH (15.0 mL) was added palladium hydroxide (0.40 g, 40% w/w) at rt and the mixture stirred at rt for 20 h under H2 atmosphere. After completion of reaction (by TLC) the mixture was passed through celite and the solvent evaporated. The crude (0.70 g) residue was carried forward for next step without further purification. MS: 145.99 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxypiperidine-4-carboxylic Acid
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